Cas no 1048389-45-2 (2,4-dichloro-6-methanesulfonylpyrimidine)
2,4-dichloro-6-methanesulfonylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2,4-dichloro-6-(methylsulfonyl)Pyrimidine
- 2,4-dichloro-6-methanesulfonylpyrimidine
- DB-059209
- G75310
- 2,4-dichloro-6-methylsulfonylpyrimidine
- SCHEMBL17837530
- Z1269214306
- 1048389-45-2
- 2,4-dichloro-6-(methylsulfonyl)-pyrimidine
- EN300-24501324
- 880-560-8
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- MDL: MFCD18072461
- Inchi: 1S/C5H4Cl2N2O2S/c1-12(10,11)4-2-3(6)8-5(7)9-4/h2H,1H3
- InChI Key: NYLCOCPEKIQCAJ-UHFFFAOYSA-N
- SMILES: ClC1=CC(=NC(=N1)Cl)S(C)(=O)=O
Computed Properties
- Exact Mass: 225.9370539g/mol
- Monoisotopic Mass: 225.9370539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 68.3Ų
2,4-dichloro-6-methanesulfonylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24501324-0.05g |
2,4-dichloro-6-methanesulfonylpyrimidine |
1048389-45-2 | 95% | 0.05g |
$285.0 | 2024-06-19 | |
| Enamine | EN300-24501324-0.1g |
2,4-dichloro-6-methanesulfonylpyrimidine |
1048389-45-2 | 95% | 0.1g |
$426.0 | 2024-06-19 | |
| Enamine | EN300-24501324-0.25g |
2,4-dichloro-6-methanesulfonylpyrimidine |
1048389-45-2 | 95% | 0.25g |
$607.0 | 2024-06-19 | |
| Enamine | EN300-24501324-0.5g |
2,4-dichloro-6-methanesulfonylpyrimidine |
1048389-45-2 | 95% | 0.5g |
$959.0 | 2024-06-19 | |
| Enamine | EN300-24501324-1.0g |
2,4-dichloro-6-methanesulfonylpyrimidine |
1048389-45-2 | 95% | 1.0g |
$1229.0 | 2024-06-19 | |
| Enamine | EN300-24501324-2.5g |
2,4-dichloro-6-methanesulfonylpyrimidine |
1048389-45-2 | 95% | 2.5g |
$2408.0 | 2024-06-19 | |
| Enamine | EN300-24501324-5.0g |
2,4-dichloro-6-methanesulfonylpyrimidine |
1048389-45-2 | 95% | 5.0g |
$3562.0 | 2024-06-19 | |
| Enamine | EN300-24501324-10.0g |
2,4-dichloro-6-methanesulfonylpyrimidine |
1048389-45-2 | 95% | 10.0g |
$5283.0 | 2024-06-19 | |
| Enamine | EN300-24501324-1g |
2,4-dichloro-6-methanesulfonylpyrimidine |
1048389-45-2 | 95% | 1g |
$1229.0 | 2023-09-15 | |
| Enamine | EN300-24501324-5g |
2,4-dichloro-6-methanesulfonylpyrimidine |
1048389-45-2 | 95% | 5g |
$3562.0 | 2023-09-15 |
2,4-dichloro-6-methanesulfonylpyrimidine Suppliers
2,4-dichloro-6-methanesulfonylpyrimidine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2,4-dichloro-6-methanesulfonylpyrimidine
Recent Advances in the Application of 2,4-Dichloro-6-methanesulfonylpyrimidine (CAS: 1048389-45-2) in Chemical Biology and Pharmaceutical Research
2,4-Dichloro-6-methanesulfonylpyrimidine (CAS: 1048389-45-2) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This heterocyclic compound, characterized by its dichloro and methanesulfonyl functional groups, serves as a key building block for the synthesis of various biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates, highlighting its importance in modern pharmaceutical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2,4-dichloro-6-methanesulfonylpyrimidine as a precursor for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers employed a multi-step synthetic route, leveraging the reactivity of the dichloro and methanesulfonyl groups to introduce diverse substituents, ultimately yielding compounds with potent BTK inhibitory activity and promising selectivity profiles. These findings underscore the compound's potential in the development of targeted therapies for autoimmune diseases and B-cell malignancies.
In the realm of antimicrobial research, a recent investigation published in Bioorganic & Medicinal Chemistry Letters explored the derivatization of 2,4-dichloro-6-methanesulfonylpyrimidine to create novel antibacterial agents. The study reported that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens, with minimal cytotoxicity against mammalian cells. These results suggest that this chemical scaffold may serve as a valuable starting point for the development of new antibiotics to address the growing threat of antimicrobial resistance.
Beyond its pharmaceutical applications, 2,4-dichloro-6-methanesulfonylpyrimidine has also found use in chemical biology as a tool compound. A 2024 study in ACS Chemical Biology described its incorporation into activity-based probes for studying pyrimidine metabolism in cancer cells. The methanesulfonyl group was particularly useful for enhancing cellular permeability and target engagement, enabling researchers to gain new insights into nucleotide metabolism pathways that are frequently dysregulated in malignancies.
The synthetic versatility of 2,4-dichloro-6-methanesulfonylpyrimidine continues to be explored through innovative methodologies. Recent advances in flow chemistry, as reported in Organic Process Research & Development, have demonstrated efficient, scalable routes to this intermediate and its derivatives, addressing previous challenges in large-scale production. These process improvements are expected to facilitate broader investigation of this scaffold's potential across multiple therapeutic areas.
As research progresses, the unique chemical properties of 2,4-dichloro-6-methanesulfonylpyrimidine (CAS: 1048389-45-2) position it as an increasingly important building block in medicinal chemistry. Its ability to serve as a platform for diverse molecular modifications, coupled with promising biological activities observed in recent studies, suggests that this compound will remain a focus of pharmaceutical innovation in the coming years. Future directions may include exploration of its utility in targeted protein degradation strategies and as a component of covalent inhibitors, further expanding its impact on drug discovery.
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